(4-Oxopentyl)boronic acid

CAS No.: 87100-25-2

Cat. No.: VC16008362

Molecular Formula: C5H11BO3

Molecular Weight: 129.95 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 87100-25-2 |

|---|---|

| Molecular Formula | C5H11BO3 |

| Molecular Weight | 129.95 g/mol |

| IUPAC Name | 4-oxopentylboronic acid |

| Standard InChI | InChI=1S/C5H11BO3/c1-5(7)3-2-4-6(8)9/h8-9H,2-4H2,1H3 |

| Standard InChI Key | NMLNSCTXYFNWKI-UHFFFAOYSA-N |

| Canonical SMILES | B(CCCC(=O)C)(O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

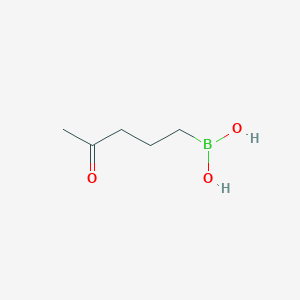

(4-Oxopentyl)boronic acid features a linear pentyl backbone with two functional groups: a boronic acid (-B(OH)₂) at the first carbon and a ketone (=O) at the fourth carbon. The IUPAC name, 4-oxopentylboronic acid , reflects this arrangement. The SMILES notation B(CCCC(=O)C)(O)O clarifies the connectivity, while the InChIKey NMLNSCTXYFNWKI-UHFFFAOYSA-N provides a unique identifier for database searches.

The boron atom adopts a trigonal planar geometry due to sp² hybridization, with the vacant p-orbital contributing to its Lewis acidity . This electronic configuration facilitates interactions with nucleophiles, a hallmark of boronic acid chemistry. X-ray crystallographic data for analogous arylboronic acids, such as phenylboronic acid, reveal dimeric structures stabilized by hydrogen bonds , suggesting similar intermolecular associations in (4-Oxopentyl)boronic acid despite the lack of published crystallographic data for this specific compound .

Physicochemical Properties

-

Solubility: Boronic acids generally exhibit moderate solubility in polar aprotic solvents (e.g., THF, DMSO) and limited solubility in water, though hydration can enhance aqueous solubility .

-

Hydrogen Bonding: The two hydroxyl groups on boron participate in hydrogen bonding, promoting oligomerization into boroxines (cyclic trimers) under anhydrous conditions .

Synthesis and Preparation

Historical Context and General Methods

Boronic acids are typically synthesized via:

-

Grignard Reagent Reactions: Treatment of trialkyl borates with Grignard reagents, followed by hydrolysis .

-

Hydroboration: Addition of borane to alkenes, though this method more commonly yields alkylboranes .

-

Cross-Coupling Reactions: Modern methods like Suzuki-Miyaura coupling, which utilize palladium catalysts to form C-B bonds .

Synthesis of (4-Oxopentyl)boronic Acid

While explicit protocols for (4-Oxopentyl)boronic acid are scarce, a plausible route involves:

-

Introduction of the Boronic Acid Group: Reaction of 4-oxopentylmagnesium bromide with trimethyl borate, followed by acidic hydrolysis to yield the boronic acid .

-

Oxidation Control: Ensuring the ketone remains intact during synthesis requires mild conditions to prevent over-oxidation to carboxylic acids .

Chemical Reactivity and Applications

Suzuki-Miyaura Coupling

Boronic acids are pivotal in cross-coupling reactions to form C-C bonds. For example, (4-Oxopentyl)boronic acid could couple with aryl halides under palladium catalysis to yield ketone-containing biaryl structures :

Ketone-Derived Reactivity

The ketone moiety enables classic reactions such as:

-

Imine Formation: Reaction with amines to form Schiff bases.

-

Nucleophilic Addition: Grignard or organozinc reagents adding to the carbonyl group.

Emerging Applications

-

Pharmaceuticals: Boronic acids inhibit proteases and other enzymes by mimicking tetrahedral transition states . The ketone group in (4-Oxopentyl)boronic acid could enhance binding affinity in targeted drug designs.

-

Materials Science: Functionalization of polymers or surfaces for humidity sensing, leveraging boronic acids' affinity for diols .

Analytical Characterization

Spectroscopic Data

-

NMR: Expected signals include a triplet for boron-bound protons (~δ 1.0–2.0 ppm in H NMR) and a broad peak for -B(OH)₂ in B NMR .

-

IR: Stretching vibrations for B-O (~1350 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) .

Chromatographic Methods

Reverse-phase HPLC with UV detection (λ = 210–254 nm) is commonly employed for purity assessment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume